1-Iodo-4-isopropylsulfonyl-benzene
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Overview
Description
1-Iodo-4-propan-2-ylsulfonylbenzene is an organic compound characterized by the presence of an iodine atom and a propan-2-ylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-propan-2-ylsulfonylbenzene can be synthesized through several methods. One common approach involves the iodination of 4-propan-2-ylsulfonylbenzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of 1-iodo-4-propan-2-ylsulfonylbenzene may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-propan-2-ylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 4-propan-2-ylsulfonylbenzene.
Oxidation Reactions: Sulfone derivatives are the primary products.
Reduction Reactions: The major product is 4-propan-2-ylsulfonylbenzene.
Scientific Research Applications
1-Iodo-4-propan-2-ylsulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-iodo-4-propan-2-ylsulfonylbenzene exerts its effects depends on the specific application. In organic synthesis, the iodine atom acts as a leaving group, facilitating various substitution reactions. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl group, leading to desired biological effects.
Comparison with Similar Compounds
- 1-Iodo-4-methylsulfonylbenzene
- 1-Iodo-4-ethylsulfonylbenzene
- 1-Iodo-4-butylsulfonylbenzene
Comparison: 1-Iodo-4-propan-2-ylsulfonylbenzene is unique due to the presence of the propan-2-ylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H11IO2S |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
1-iodo-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI Key |
WDLADBFQLBHADA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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